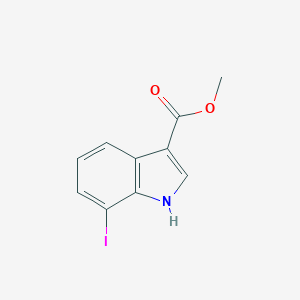

Isoquinolin-7-ylmethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

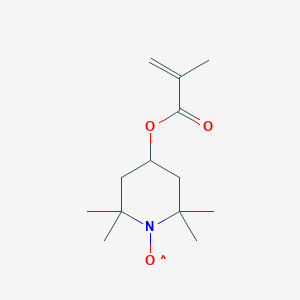

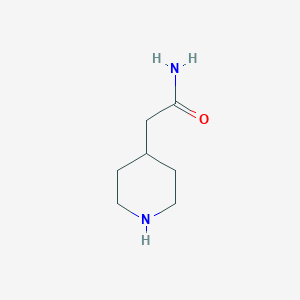

Isoquinolin-7-ylmethanol is a chemical compound with the molecular formula C10H9NO . It is a small molecule that falls under the category of experimental compounds .

Synthesis Analysis

The synthesis of isoquinoline derivatives, which includes Isoquinolin-7-ylmethanol, has been a subject of research. A metal-free approach for the synthesis of isoquinoline derivatives by means of photoinitiated deaminative [4+2] annulation of alkynes and N-amidepyridinium salts has been described . Another study discusses the synthesis of quinolines and their derivatives from α,β-unsaturated aldehydes .Molecular Structure Analysis

The molecular structure of Isoquinolin-7-ylmethanol can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and mass spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions involving Isoquinolin-7-ylmethanol can be analyzed using sensitivity analysis and optimization techniques . Another study discusses the synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Isoquinolin-7-ylmethanol can be analyzed using various techniques .Wissenschaftliche Forschungsanwendungen

In addition, Isoquinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

-

Pharmaceuticals

- Isoquinoline is a crucial skeleton in the structure of various drugs . This includes medications used to manage pain and inflammation, cardiovascular diseases, and even some forms of cancer .

- Several pharmaceutical drugs use isoquinoline as their core structure, known as the isoquinoline scaffold . This is often due to the compound’s aromaticity, which can interact with various biological targets .

- One common example is the drug Papaverine, an opium alkaloid antispasmodic drug which is a non-selective phosphodiesterase inhibitor .

- Another well-known drug with an isoquinoline structure is Noscapine, used as an antitussive agent .

-

Material Sciences

-

Organic Synthesis

-

Alkaloids

-

Anesthetics

-

Antihypertension Agents

-

Synthesis of Isoquinoline

- Isoquinoline can be synthesized through several methods . The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .

-

High-Boiling Solvent

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

isoquinolin-7-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-6,12H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLONTUPZTAEOIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475916 |

Source

|

| Record name | ISOQUINOLIN-7-YLMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-7-ylmethanol | |

CAS RN |

158654-76-3 |

Source

|

| Record name | ISOQUINOLIN-7-YLMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)

![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)

![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)